1-(4-Bromobenzyl)-4-ethylpiperazine is an organic compound classified as a piperazine derivative. It features a piperazine ring substituted with a bromobenzyl group and an ethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.
The compound is cataloged under the chemical identifier 364793-85-1 and is available for purchase from various chemical suppliers, such as BenchChem and Smolecule. Its unique structure contributes to its diverse applications in chemistry and biology.
1-(4-Bromobenzyl)-4-ethylpiperazine belongs to the class of piperazine derivatives, which are known for their varied biological activities. The presence of the bromobenzyl group may enhance its reactivity and interaction with biological targets, making it a subject of interest for medicinal chemistry.
The synthesis of 1-(4-Bromobenzyl)-4-ethylpiperazine typically involves nucleophilic substitution reactions. A common method includes the reaction of 4-bromobenzyl chloride with 4-ethylpiperazine in the presence of a base, such as potassium carbonate, and an organic solvent like acetonitrile. The reaction is conducted at room temperature for several hours to ensure complete conversion.
On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield, employing automated reactors for consistent quality control.
1-(4-Bromobenzyl)-4-ethylpiperazine has a molecular formula of C12H16BrN2, with a molecular weight of approximately 270.17 g/mol. The structural features include:
Property | Value |
---|---|
Molecular Formula | C12H16BrN2 |
Molecular Weight | 270.17 g/mol |
IUPAC Name | 1-(4-Bromobenzyl)-4-ethylpiperazine |
1-(4-Bromobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:
These reactions are significant for developing new derivatives that may exhibit enhanced biological activity or different pharmacological properties.
The mechanism of action of 1-(4-Bromobenzyl)-4-ethylpiperazine involves its interaction with specific molecular targets within biological systems. Similar compounds have been shown to target enzymes such as glutathione S-transferase P, which plays a role in detoxification processes.
This compound may modulate various biochemical pathways by binding to receptors or enzymes, potentially leading to biological effects such as antimicrobial or anticancer activities. Further studies are required to elucidate its precise mechanisms and interactions.
The physical properties of 1-(4-Bromobenzyl)-4-ethylpiperazine include:
The chemical properties are influenced by the presence of the bromine atom and the piperazine structure, which can participate in various chemical reactions due to its nucleophilic nature.
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
1-(4-Bromobenzyl)-4-ethylpiperazine has several applications across different fields:
The unique combination of structural features in 1-(4-Bromobenzyl)-4-ethylpiperazine makes it a valuable compound for further research and development in both academic and industrial settings.
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. This moiety serves as a fundamental building block in numerous therapeutic agents, contributing to enhanced solubility, bioavailability, and target binding affinity through hydrogen bonding interactions. Piperazine derivatives exhibit remarkable structural diversity, enabling interactions with diverse biological targets across therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer [2]. The structural flexibility of the piperazine ring—capable of adopting chair or boat conformations depending on substitution patterns—allows for precise spatial orientation of pharmacophoric elements essential for biological activity .
Halogenation, particularly bromination, serves as a strategic modification in piperazine-based drug design, significantly altering molecular properties and biological interactions. Approximately 25% of marketed drugs contain halogen atoms, with organobromine compounds demonstrating enhanced binding affinities due to halogen bonding capabilities and optimized pharmacokinetic profiles [8]. Brominated piperazines leverage several advantageous effects:
Table 1: Comparative Properties of Piperazine Derivatives
Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) | Key Applications |
---|---|---|---|---|
Piperazine | 86.14 | -0.74 | High (>100) | Anthelmintics |
1-Benzylpiperazine (BZP) | 176.26 | 1.96 | 2.1 | Neuropharmacology research |
1-(4-Bromobenzyl)-4-methylpiperazine | 269.19 | 2.85 | 0.8 | Drug intermediate |
1-(4-Bromobenzyl)-4-ethylpiperazine (Target) | 283.22* | ~3.1* | ~0.6* | Receptor modulators |
Note: Values for target compound estimated based on structural analogs [4] [8] [9]
The strategic incorporation of 4-bromobenzyl and 4-ethyl substituents creates a synergistic molecular architecture with defined stereoelectronic properties:
The benzyl spacer provides conformational flexibility, enabling optimal positioning of the bromophenyl ring within hydrophobic binding pockets [3].
4-Ethyl Group:
Conformational analysis indicates that the ethyl group preferentially occupies an equatorial position in the piperazine chair conformation, minimizing 1,3-diaxial interactions. The bromobenzyl group adopts a pseudoaxial orientation, facilitating intramolecular contacts between the benzylic CH₂ and piperazine nitrogen, as observed in crystallographic studies of related molecules .
Despite the established utility of brominated piperazines, significant research gaps exist concerning this specific derivative:
Research objectives should prioritize:
Table 2: Physicochemical Profile of 1-(4-Bromobenzyl)-4-methylpiperazine (Structural Analog)
Property | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₁₂H₁₇BrN₂ | HRMS | Confirms elemental composition |
Molecular Weight | 269.19 g/mol | - | Impacts pharmacokinetics |
Density | 1.28 g/cm³ | Pycnometry | Formulation design |
Appearance | Colorless to yellow liquid | Visual inspection | Purity indicator |
Purity | ≥98% (GC) | Gas chromatography | Reproducibility benchmark |
Storage Conditions | Room temperature (air-sensitive) | - | Handling requirements |
Predicted pKa | 7.57 | Computational | Ionization state at physiological pH |
Source: Vendor specifications for structural analog [4] [6] [9]
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7